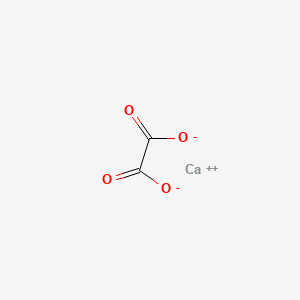

Calcium oxalate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;oxalate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Ca/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDMQSPYEZFLGF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaC2O4, C2CaO4 |

Source

|

| Record name | calcium oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25454-23-3 (Parent), 144-62-7 (Parent) |

Source

|

| Record name | Calcium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025454233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6027214 |

Source

|

| Record name | Ethanedioic acid, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Calcium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

563-72-4, 25454-23-3 |

Source

|

| Record name | Calcium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025454233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2612HC57YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Calcium Oxalate Crystallization and Biomineralization

Nucleation Phenomena in Calcium Oxalate (B1200264) Formation

Nucleation is the first and crucial step in the formation of a new thermodynamic phase, such as a solid crystal from a liquid solution. In the context of calcium oxalate, it is the process by which calcium and oxalate ions in a supersaturated solution begin to form microscopic solid particles. This can occur through two primary mechanisms: homogeneous and heterogeneous nucleation.

Homogeneous nucleation occurs spontaneously from a solution when the concentration of solutes, in this case, calcium and oxalate ions, reaches a critical level of supersaturation. This process is characterized by the formation of crystal nuclei without the influence of any foreign surfaces or impurities. Classical nucleation theory is often employed to describe this phenomenon. The Gibbs free energy change associated with the formation of a nucleus is a balance between the energy released from forming the bulk of the crystal and the energy required to create a new surface. Homogeneous nucleation is generally a slower process that necessitates a high degree of supersaturation to overcome the energy barrier for nucleus formation mdpi.com. The rate of nucleation is exponentially dependent on the supersaturation level; as supersaturation increases, more nuclei are formed, which can then grow into larger aggregates nih.gov.

| Parameter | Description | Significance in Homogeneous Nucleation |

| Supersaturation | The ratio of the concentration of dissolved salt to its solubility at a given temperature. | The primary driving force for nucleation. A high degree of supersaturation is required for homogeneous nucleation to occur spontaneously mdpi.com. |

| Induction Time | The time elapsed before the appearance of a new crystalline phase. | Inversely related to the nucleation rate. Longer induction times indicate slower nucleation kinetics. |

| Interfacial Energy | The energy required to form a new surface between the crystal nucleus and the surrounding solution. | A key component of the energy barrier to nucleation. Higher interfacial energy hinders nucleation. |

| Critical Radius | The minimum radius a nucleus must attain to be stable and continue to grow. | Nuclei smaller than the critical radius will redissolve. |

In contrast to homogeneous nucleation, heterogeneous nucleation occurs at a lower level of supersaturation and is initiated on the surface of a foreign substrate. In biological systems, this is the more common mechanism for this compound crystallization. A variety of substrates can serve as templates for nucleation, including renal epithelial cells, urinary macromolecules like proteins and lipids, and crystals of other minerals mdpi.com. Membranous cellular degradation products are also considered likely candidates for inducing heterogeneous nucleation nih.gov. The presence of these substrates reduces the energy barrier for nucleation, making it a more favorable process. For instance, seeds of monosodium urate have been shown to cause heterogeneous nucleation of this compound nih.gov. The surface chemistry and structure of the substrate play a critical role in its ability to promote nucleation.

| Substrate Type | Example | Role in Heterogeneous Nucleation |

| Cellular Debris | Membranous cellular degradation products | Provide a surface for nucleation, and are commonly found in urine and urinary stones nih.gov. |

| Existing Crystals | Monosodium urate, Calcium phosphate (B84403) | Act as templates for the nucleation of this compound, a process known as secondary nucleation nih.govnih.gov. |

| Macromolecules | Urinary proteins and lipids | Can serve as templates for new crystal formation mdpi.com. |

| Artificial Surfaces | Imprinted co-polymers | Can be designed to specifically induce the nucleation of this compound monohydrate nih.gov. |

Supersaturation is the fundamental driving force for both homogeneous and heterogeneous nucleation of this compound mdpi.comscielo.br. It occurs when the concentration of calcium and oxalate ions in a solution exceeds their solubility limit mdpi.com. The level of supersaturation directly influences the rate of nucleation. Higher supersaturation leads to a higher nucleation rate, resulting in the formation of a larger number of crystals nih.govresearchgate.net. Studies have shown a direct relationship between the urinary excretion of calcium and oxalate and the risk of developing this compound kidney stones, underscoring the importance of supersaturation mdpi.com. While supersaturation is a prerequisite for crystallization, the presence of inhibitors in biological fluids can modulate this process by increasing the supersaturation level required for nucleation to occur gosset.aiphysiology.org. The relative supersaturation and the concentration ratio of calcium to oxalate are also determining factors of the resulting crystal morphology scielo.brresearchgate.net.

Crystal Growth Kinetics and Morphology

Following nucleation, the stable nuclei grow into larger crystals by the addition of more calcium and oxalate ions from the supersaturated solution. The rate of this growth and the final shape, or morphology, of the crystals are influenced by various factors.

This compound can crystallize in different hydrated forms, primarily as this compound monohydrate (COM) and this compound dihydrate (COD) mdpi.com. COM is the thermodynamically more stable form under physiological conditions, while COD is often observed as a precursor that can transform into COM scholaris.ca. The growth rates of these two forms differ and are influenced by factors such as supersaturation and the presence of inhibitors.

Studies have shown that the growth of COM crystals often follows a kinetic equation with a quadratic dependence on the relative supersaturation, suggesting that the growth is controlled by a reaction at the crystal surface rather than by diffusion of ions in the solution researchgate.net. Atomic force microscopy studies have revealed that COD grows at a significantly slower rate than COM, with a kinetic coefficient that is more than an order of magnitude smaller acs.org. The growth of COD involves the nucleation and advancement of two-dimensional islands on the crystal surface, which is in contrast to COM surfaces that tend to grow from screw dislocations acs.org.

| Hydrate (B1144303) Form | Relative Stability | Growth Mechanism | Relative Growth Rate |

| This compound Monohydrate (COM) | More stable | Primarily from screw dislocations acs.org. | Faster acs.org. |

| This compound Dihydrate (COD) | Less stable, can transform to COM. | Nucleation and advancement of 2D islands acs.org. | Slower acs.org. |

The morphology, or crystal habit, of this compound is significantly affected by the presence of impurities and modifiers in the crystallization environment mdpi.com. These substances can interact with specific crystal faces, either promoting or inhibiting growth in certain directions, thereby altering the final shape of the crystal.

Inhibitors: Many substances, both small molecules and macromolecules, can inhibit the growth of this compound crystals.

Citrate (B86180) is a well-known inhibitor that can decrease both the nucleation and aggregation rates of this compound gosset.ainih.gov. It has a strong inhibitory effect on crystal growth rates nih.gov.

Magnesium also inhibits nucleation and aggregation, though its effect may be less concentration-dependent than citrate nih.gov.

Osteopontin (B1167477) , an aspartic acid-rich urinary protein, is a potent inhibitor of COM crystallization physiology.orgscholaris.ca.

Phosphate-based modifiers like polyphosphates and phosphonates can suppress this compound nucleation and irreversibly inhibit crystal growth researchgate.net.

Phytate has been shown to significantly reduce the nucleation rate of this compound even at low concentrations mdpi.com.

Promoters: Conversely, some molecules can promote the growth of this compound crystals.

Proteins such as lysozyme and lactoferrin , which are found in the organic matrix of some pathological stones, have been shown to promote COM growth acs.org.

The presence of these modifiers can also influence the type of this compound hydrate that forms. For example, some inhibitors can induce the formation of COD or even this compound trihydrate (COT) instead of the more stable COM mdpi.comnih.gov. An aqueous extract from the plant Ceterach officinarum has been shown to promote the formation of COD over COM and modify the shape of COM crystals to be thinner, rounded, and concave plos.org.

| Modifier | Effect on Nucleation/Growth | Influence on Crystal Habit |

| Citrate | Inhibits nucleation, growth, and aggregation gosset.ainih.govnih.gov. | Can alter crystal morphology. |

| Magnesium | Inhibits nucleation and aggregation nih.gov. | |

| Osteopontin | Potent inhibitor of COM growth physiology.orgscholaris.ca. | |

| Polyphosphates | Suppress nucleation and irreversibly inhibit growth researchgate.net. | Can tailor solvate crystal structure researchgate.net. |

| Phytate | Significantly reduces nucleation rate mdpi.com. | Can induce the formation of COD mdpi.com. |

| Lysozyme | Promotes COM growth acs.org. | Can affect crystal habit acs.org. |

| Lactoferrin | Promotes COM growth acs.org. | Can affect crystal habit acs.org. |

| Ceterach officinarum extract | Inhibits COM growth and aggregation, promotes nucleation of smaller crystals plos.org. | Promotes COD formation and modifies COM to be thinner and rounded plos.org. |

Stepwise Growth Mechanisms and Surface Reactions

The crystallization of this compound is a multi-step process that begins with nucleation, followed by crystal growth and potential aggregation. From a thermodynamic standpoint, the formation of this compound crystals is primarily driven by the supersaturation of urine with respect to calcium and oxalate ions. mdpi.com This precipitation occurs when the concentration of these dissolved ions exceeds the solubility of this compound at body temperature. mdpi.com

Once stable crystal nuclei have formed, they grow through the addition of new ions. mdpi.com A key mechanism in this growth is epitaxial crystal growth, which involves a layer-by-layer advancement. mdpi.com This process is dynamic and is governed by the transport of ions to the growing crystal surfaces. mdpi.com In the confined environment of renal tubules, the transport of ions is not dominated by advection and convection as it would be in a bulk solution. mdpi.com

The growth of this compound crystals can proceed through different mechanisms, including a spiral dislocation growth mechanism, as suggested by studies on this compound trihydrate. ovid.comauajournals.org This mechanism proposes that the rate of growth is proportional to the square of the relative supersaturation. ovid.comauajournals.org

Advanced techniques like in situ atomic force microscopy (AFM) have provided molecular-level insights into these growth processes. physiology.orgacs.org AFM studies have visualized the growth of molecular steps generated from dislocation outcrops on the crystal surface. mdpi.com These investigations have been crucial in understanding how various molecules can modulate crystal growth by interacting with specific sites on the crystal surfaces. physiology.org For instance, the presence of inhibitors can hinder the movement of growth layers on the crystal surface. researchgate.net

The process of crystal growth is not always a simple addition of ions. Phenomena such as Ostwald ripening have been observed, where larger crystals grow at the expense of smaller, less stable nuclei. rsc.orgrsc.org Furthermore, the aggregation of individual crystals can lead to the formation of larger crystalline masses. mdpi.comnih.gov This aggregation can be influenced by physical forces and surface interactions, which can be disrupted by certain chemicals, particularly anionic polymers. nih.gov

The table below summarizes key findings from studies on the stepwise growth of this compound crystals.

| Research Focus | Key Findings | Analytical Techniques |

| Kinetics of Crystallization | The rate of growth for this compound trihydrate is proportional to the square of the relative supersaturation, suggesting a spiral dislocation growth mechanism. ovid.comauajournals.org | Potentiostatically controlled addition of titrants |

| In Situ Visualization of Growth | Atomic force microscopy (AFM) allows for the direct imaging of molecular step generation and movement on crystal surfaces during growth. mdpi.com | In situ liquid-phase Atomic Force Microscopy (AFM) |

| Influence of Inhibitors | Small molecules and polyanions can inhibit crystal growth rates, but may have differing effects on nucleation and aggregation. nih.gov | Constant Composition Method, Particle Size Determination |

| Crystal Aggregation | Growth-related aggregation increases at higher seed crystal densities, leading to the formation of larger crystalline structures. nih.gov | Constant Composition Method, Electron Microscopy |

| Surface Adhesion | The adhesion strength of this compound monohydrate (COM) crystal faces is greater than that of this compound dihydrate (COD), which has implications for their pathological potential. nih.gov | Atomic Force Microscopy (AFM) with modified tips |

Polymorphism and Phase Transformations of this compound

This compound exists in three hydrated forms, or polymorphs: this compound monohydrate (COM), this compound dihydrate (COD), and this compound trihydrate (COT). These polymorphs have the same chemical formula but differ in their crystal structure and the number of water molecules they contain.

The three polymorphs of this compound exhibit different thermodynamic stabilities. This compound monohydrate (COM) is the most thermodynamically stable form under the conditions found in human urine. This compound dihydrate (COD) and this compound trihydrate (COT) are metastable phases that can transform into the more stable COM over time.

The interconversion between these polymorphs is a critical aspect of this compound crystallization. For instance, the presence of certain inhibitors can stabilize the metastable COT form by preventing its transformation into COM. ovid.comauajournals.org This stabilization of a less stable polymorph can be a significant factor in the development of pathological conditions like kidney stones. ovid.comauajournals.org The transformation from COD to COM is also a key process, as COM is the primary constituent of the majority of renal stones. physiology.org

The table below outlines the relative stability of the three this compound polymorphs.

| Polymorph | Chemical Formula | Relative Stability |

| This compound Monohydrate (COM) | CaC₂O₄·H₂O | Most Stable |

| This compound Dihydrate (COD) | CaC₂O₄·2H₂O | Metastable |

| This compound Trihydrate (COT) | CaC₂O₄·3H₂O | Metastable |

Several factors influence which polymorph of this compound will form and persist. These include:

Supersaturation: The level of supersaturation of calcium and oxalate ions in a solution can influence the initial polymorph that nucleates.

pH: The acidity or alkalinity of the solution plays a role in polymorph selectivity.

Temperature: Temperature can affect the stability and transformation rates of the different hydrates.

Presence of Inhibitors and Promoters: Various ions and molecules can either inhibit or promote the formation and growth of specific polymorphs. For example, polyphosphate ions have been shown to inhibit the growth of COM to a much greater extent than COT. ovid.comauajournals.org The presence of certain urinary proteins can also influence which crystalline form of calcium salt precipitates. physiology.org

Stirring Rate: In experimental setups, the rate of stirring can affect the aggregation rate and the resulting polymorph. acs.org

Research has shown that by controlling these factors, it is possible to influence the composition of the resulting this compound crystals. acs.org For example, changes in the supersaturation concentration can affect the ratio of vibrations observed in Raman spectroscopy, which can be assigned to changes in either hydration or the shape of the crystals. acs.org

Biomineralization Processes Involving this compound

Biomineralization is the process by which living organisms produce minerals. In the context of this compound, this process can be both physiological, as seen in many plants, and pathological, as in the formation of kidney stones in humans.

In many biological systems, the formation of minerals is not a simple precipitation event but is instead a highly controlled process mediated by an organic matrix. This matrix, typically composed of proteins and polysaccharides, provides a scaffold for crystal nucleation and growth.

In the context of pathological this compound biomineralization, such as in kidney stones, an organic matrix is also present. Kidney stones are aggregates that most commonly contain microcrystals of COM as the primary inorganic constituent, but they also contain small amounts of embedded proteins. nih.govnih.gov These proteins are thought to play an adhesive role in holding the crystal aggregates together. nih.gov Atomic force microscopy (AFM) has been used to visualize the morphology of these crystals within the stone matrix, revealing that they are often in the form of plates stacked on (100) surfaces. nih.gov

The interaction between the organic matrix and the mineral phase is crucial in determining the final properties of the biomineral. For instance, the presence of specific proteins can influence the polymorph of this compound that is formed.

In biological systems, cells can exert a significant degree of control over the deposition of minerals like this compound. This control is essential for the formation of functional biominerals and for preventing pathological crystallization.

In the case of kidney stone formation, the interaction between this compound crystals and renal tubular cells is a key aspect of the disease process. The initial step is often the attachment of a crystal formed in the renal tubules to the surface of renal tubular epithelial cells. nih.gov While in healthy individuals, these attached crystals may be cleared by cellular mechanisms, in certain conditions, they can lead to cell injury and serve as a nidus for stone growth. nih.gov

Cells can influence crystallization through various mechanisms:

Regulation of Ion Concentrations: Cells can control the local supersaturation of calcium and oxalate ions, thereby influencing the likelihood of nucleation and growth.

Secretion of Modulatory Molecules: Cells can secrete proteins and other molecules that can act as inhibitors or promoters of crystallization. For example, osteopontin, an aspartic acid-rich urinary protein, is a potent inhibitor of COM crystallization. physiology.org

Endocytosis of Crystals: Renal tubular cells have been observed to take in crystals that attach to their surface, a process known as crystal-cell interaction. nih.gov

The study of these cellular control mechanisms is crucial for understanding the pathogenesis of diseases like urolithiasis and for developing potential therapeutic interventions. nih.gov

Comparative Biomineralization Strategies Across Organisms

The formation of this compound crystals is a widespread phenomenon in the biological world, occurring in plants, fungi, and animals. However, the mechanisms, functions, and regulation of this biomineralization process vary significantly across these kingdoms, reflecting distinct evolutionary pressures and physiological roles. While in plants and fungi, this compound formation is a controlled, physiological process with various benefits, in animals, it is predominantly a pathological event.

Plants: Intracellular and Highly Regulated Biomineralization

In the plant kingdom, from algae to angiosperms and gymnosperms, the formation of this compound is a highly regulated intracellular process. mdpi.comnih.gov This biomineralization occurs within specialized cells known as crystal idioblasts, inside their vacuoles. cultivationag.com The process is not a random precipitation of calcium and oxalate ions but is under strict genetic control, which dictates the specific shapes, sizes, and distribution of the crystals. nih.govnih.gov This precise regulation suggests that crystal formation is a vital physiological process. nih.gov

Several key functions have been attributed to this compound crystals in plants:

Calcium Regulation: The crystals serve as a high-capacity reservoir for calcium, sequestering excess ions to prevent potential toxicity and maintaining ionic balance. nih.govcultivationag.comnih.gov

Defense against Herbivory: The presence of sharp, needle-like crystals, known as raphides, can deter feeding by herbivores. cultivationag.comoup.com

Detoxification: Plants can detoxify heavy metals by incorporating them into the crystal structure. nih.govresearchgate.net

Light Gathering and Reflection: In some plants, crystals located in the upper epidermis may play a role in light distribution within the leaf. nih.govresearchgate.net

The morphology of this compound crystals in plants is diverse and can include druses (spherical aggregates), prisms, styloids, and raphides. nih.gov These crystals can exist in two main hydration states: this compound monohydrate (COM), known as whewellite (B87421), and this compound dihydrate (COD), or weddellite. mdpi.comnih.gov The specific morphology and hydration state are often consistent within a particular plant species or family, highlighting the genetic control over their formation. nih.gov For instance, in the Cactaceae family, species in the Pereskioideae and Opuntioideae subfamilies predominantly form whewellite, while those in the Cereoideae subfamily tend to form weddellite. mdpi.com

An organic matrix, rich in acidic proteins, is believed to play a crucial role in controlling the nucleation and growth of these crystals within the vacuoles of plant cells. nih.gov This matrix is thought to provide a template for crystal formation, thereby dictating the final morphology of the biomineral. nih.gov

Fungi: Extracellular Biomineralization for Environmental Interaction

In contrast to plants, fungi typically form this compound crystals extracellularly, on the surface of their hyphae. nih.gov This process is also considered to be physiologically significant, with several proposed functions:

Calcium Regulation: Similar to plants, fungi may use this compound formation to regulate calcium levels in their immediate environment. nih.gov

Nutrient Acquisition: The production of oxalic acid, a precursor to this compound, can help in the mobilization of essential nutrients like phosphate from the soil by weathering soil minerals. nih.gov

Detoxification: Fungi can precipitate toxic metals as oxalates, thus detoxifying their local environment.

The formation of this compound by fungi is influenced by the availability of calcium and other nutrients, such as phosphorus, in the surrounding soil. nih.gov For example, the ectomycorrhizal fungus Piloderma fallax has been shown to increase this compound formation in response to higher calcium and phosphorus levels. nih.gov The crystals formed by fungi are often the monohydrate form (whewellite) and can appear as prisms, styloids, and raphides on the hyphal surfaces. nih.gov The regularity of these crystal forms suggests a controlled process rather than simple precipitation. nih.gov

Animals: A Pathological Phenomenon

In animals, including humans, the formation of this compound is predominantly a pathological process, most notably in the formation of kidney stones. researchgate.net Unlike the beneficial roles it plays in plants and fungi, this compound crystallization in animals can lead to significant health issues. These crystals form in the urinary tract when the urine becomes supersaturated with calcium and oxalate ions.

The crystallization process in animals is influenced by a complex interplay of promoters and inhibitors within the urine. While healthy individuals excrete microscopic this compound crystals, stone formers often have an imbalance that favors crystal growth and aggregation. Urinary proteins play a dual role in this process. Some proteins, like osteopontin and nephrocalcin, can inhibit crystal formation and aggregation. Conversely, certain modifications of proteins, such as uromodulin (Tamm-Horsfall protein) with reduced sialic acid content, can promote the aggregation of this compound crystals.

The primary forms of this compound found in kidney stones are the thermodynamically stable monohydrate (whewellite) and the less stable dihydrate (weddellite). The presence of specific proteins and other molecules in the urine can influence which crystalline phase is formed.

Comparative Overview

The table below summarizes the key differences in this compound biomineralization strategies across plants, fungi, and animals.

| Feature | Plants | Fungi | Animals |

| Location of Crystallization | Intracellular (vacuoles of idioblasts) | Extracellular (on hyphae) | Extracellular (urinary tract) |

| Primary Function | Physiological (calcium regulation, defense, detoxification) | Physiological (calcium regulation, nutrient acquisition) | Pathological (kidney stone formation) |

| Regulation | Highly regulated by the cell, genetically controlled | Influenced by external nutrient availability | Influenced by urinary promoters and inhibitors |

| Organic Matrix Role | Template for controlled nucleation and growth | Less understood, but crystal regularity suggests control | Modulates crystal growth and aggregation |

| Common Crystal Hydration States | Monohydrate (whewellite) and Dihydrate (weddellite) | Primarily Monohydrate (whewellite) | Monohydrate (whewellite) and Dihydrate (weddellite) |

Biological and Pathophysiological Aspects of Calcium Oxalate Formation

Cellular Responses to Calcium Oxalate (B1200264) Crystals

The response of renal cells to the presence of CaOx crystals is multifaceted, involving initial adhesion followed by a series of pathological reactions that contribute to tissue injury and the progression of stone disease.

Crystal-Cell Adhesion Mechanisms

The adhesion of CaOx crystals to the surface of renal tubular epithelial cells is a critical early step in the formation of kidney stones. mdpi.com This process is not merely a physical interaction but is mediated by specific biological mechanisms. Studies have shown that CaOx monohydrate (COM) crystals can adhere to the intact surface of renal cells, with the cellular microvilli playing a significant role in this initial attachment. nih.gov

The surface properties of both the crystal and the cell are crucial. For instance, exposure of renal cells to oxalate can induce a redistribution of phosphatidylserine (B164497) to the outer membrane leaflet. karger.com This change alters the cell surface, making it more favorable for crystal binding. karger.com Cell damage further promotes the expression of adhesion molecules on the cell surface. dovepress.com Negatively charged molecules, such as phosphatidylserine and osteopontin (B1167477), can attract calcium ions, which then facilitates adhesion to the positively charged surfaces of COM crystals. dovepress.com This interaction between CaOx crystals and renal cells can lead to the internalization of crystals and their movement from the tubular lumen to beneath the epithelium, where they can anchor to the basement membrane. nih.gov

Induction of Oxidative Stress and Inflammation by Calcium Oxalate

The interaction between CaOx crystals and renal cells is a potent trigger for oxidative stress and inflammation. tandfonline.com Exposure of renal tubular cells to oxalate and CaOx crystals leads to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide. tandfonline.comdovepress.com This increase in ROS disrupts the cellular oxidant-antioxidant balance, leading to oxidative stress, which can damage cellular components like membranes, proteins, and DNA. tandfonline.comfrontiersin.org

This oxidative stress is a key driver of the subsequent inflammatory response. frontiersin.orgnih.gov ROS can activate several signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway, which in turn activates inflammatory transcription factors like nuclear factor-kappa B (NF-κB). tandfonline.comfrontiersin.org The activation of these pathways leads to the increased production and release of various inflammatory mediators. nih.gov Macrophages and monocytes, when exposed to CaOx crystals, release a specific set of cytokines and chemokines, including CCL2, CCL3, and interleukin-8 (IL-8). mdpi.com Furthermore, damaged renal cells can up-regulate the expression of proteins like S100A8 and S100A9 in macrophages via interleukin-6 (IL-6), further propagating the inflammatory cascade. mdpi.com This inflammation contributes to tissue damage and the recruitment of more inflammatory cells, creating a cycle that exacerbates renal injury. aging-us.com

| Key Inflammatory Mediators and Pathways | Role in this compound-Induced Inflammation | Reference |

| Reactive Oxygen Species (ROS) | Triggers oxidative stress and activates downstream inflammatory signaling. | tandfonline.comfrontiersin.org |

| p38 MAPK Pathway | Activated by ROS, leading to the activation of inflammatory transcription factors. | tandfonline.comfrontiersin.orgnih.gov |

| NF-κB Pathway | A key transcription factor for pro-inflammatory genes, activated by ROS and other signals. | frontiersin.orgaging-us.com |

| Cytokines (e.g., IL-1β, IL-6, TNF-α) | Pro-inflammatory molecules released by activated immune and renal cells. | mdpi.comaging-us.com |

| Chemokines (e.g., CCL2, CCL3, IL-8) | Attract immune cells like monocytes and macrophages to the site of crystal deposition. | nih.govmdpi.com |

Cellular Injury and Apoptosis Pathways Mediated by this compound Crystals

Exposure to CaOx crystals can cause direct cytotoxic effects and significant injury to renal epithelial cells. tandfonline.com This injury manifests as a disruption of membrane integrity, damage to mitochondria and the endoplasmic reticulum, and ultimately, cell death through apoptosis or necrosis. nih.govmdpi.com High concentrations of oxalate can increase the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. dovepress.com

Several molecular pathways are implicated in CaOx-mediated cell death. The generated ROS can trigger apoptosis. tandfonline.com The NF-κB signaling pathway, when activated by COM crystals, can promote apoptosis by up-regulating the expression of pro-apoptotic proteins like Tumor Necrosis Factor Receptor 1 (TNFR1) and caspase-3, while down-regulating anti-apoptotic proteins like B-cell lymphoma-2 (Bcl-2). ijpsonline.com The intrinsic mitochondrial pathway of apoptosis is also involved, characterized by a decrease in the mitochondrial membrane potential, which can lead to the release of pro-apoptotic factors. dovepress.comnih.gov Furthermore, CaOx crystals can induce endoplasmic reticulum (ER) stress, which is closely associated with the degree of cell injury and apoptosis. nih.gov

Endocytosis and Phagocytosis of this compound Crystals by Cells

Renal epithelial cells and immune cells can internalize CaOx crystals. This process is a crucial aspect of the cellular response, representing both a clearance mechanism and a potential pathway for further injury. dovepress.com Renal epithelial cells can rapidly bind and internalize COM crystals through endocytosis. nih.govphysiology.org Once internalized, the crystals are often trafficked to lysosomes. dovepress.com The fate of these internalized crystals can vary; in some cases, they appear to be dissolved within the lysosomes over several weeks, while in others, particularly with nano-sized crystals, they can cause lysosomal damage and lead to cell death. mdpi.com The internalization pathway can depend on crystal size, with nano-sized crystals often taken up via clathrin-mediated endocytosis and larger, micron-sized crystals through macropinocytosis. mdpi.com

Macrophages play a significant role in clearing CaOx crystal deposits through phagocytosis. frontiersin.orgauajournals.org Human macrophages have been shown to surround, engulf, and digest CaOx crystals and even larger stone fragments. auajournals.org This clearance is an active process mediated by mechanisms including clathrin-dependent endocytosis and phagocytosis. frontiersin.orgauajournals.org The ability of macrophages to clear these crystals is considered an important physiological role in preventing kidney stone disease. auajournals.org

Molecular Regulation of this compound Interactions in Biological Environments

The aggregation of individual CaOx crystals into larger, more dangerous concretions is a key event in stone formation. This process is not random but is modulated by various molecules in the biological environment, particularly proteins of the extracellular matrix.

Role of Extracellular Matrix Proteins in Crystal Aggregation

Extracellular matrix (ECM) proteins can have complex and sometimes contradictory roles in the modulation of CaOx crystallization and aggregation. Fibronectin, a key ECM protein, has been shown to exhibit dual functions. researchgate.netnih.gov On one hand, it acts as an inhibitor of COM crystallization, growth, and adhesion to renal tubular cells in a dose-dependent manner. researchgate.netnih.gov This inhibitory effect is thought to be mediated through its binding to calcium and oxalate ions. nih.gov

On the other hand, fibronectin can act as a promoter of COM crystal aggregation. researchgate.netnih.gov Studies have demonstrated that fibronectin significantly enhances the aggregation of COM crystals, also in a dose-dependent fashion. researchgate.net This suggests that while it may prevent the initial formation and attachment of single crystals, it could contribute to the growth of existing crystal masses by promoting their aggregation. This dual role highlights the complexity of molecular interactions governing stone formation. Other studies have proposed a model where aggregates of strongly charged proteins, both anionic and cationic, can initiate CaOx crystal aggregation, creating a complex protein matrix within the stone. plos.org The collagen component of the ECM has also been found to enhance the uptake of COM crystals by epithelial cells, suggesting another mechanism by which the matrix can influence stone pathogenesis. auajournals.org

| Extracellular Matrix Protein | Effect on Crystallization/Growth | Effect on Crystal Aggregation | Effect on Crystal-Cell Adhesion | Reference |

| Fibronectin | Inhibitor | Promoter | Inhibitor | researchgate.netnih.gov |

| Collagen | Not specified | Not specified | Enhancer of crystal uptake | auajournals.org |

Influence of Urinary Macromolecules on this compound Crystallization

The formation of this compound crystals in the urinary system is a complex process influenced by a variety of urinary macromolecules. These molecules can act as either promoters or inhibitors of crystallization, and their balance is crucial in preventing the development of kidney stones. wjgnet.com

Urinary macromolecules, which constitute about 2-5% of a kidney stone's total weight, include proteins, glycosaminoglycans, lipids, and carbohydrates. mdpi.com These biomolecules play a significant role at various stages of crystal formation, including nucleation, growth, aggregation, and adhesion to renal epithelial cells. mdpi.com Some macromolecules can act as a "glue," facilitating the aggregation of individual crystals, while others coat crystal surfaces, preventing their adhesion. mdpi.com

The role of these macromolecules is often paradoxical. For instance, osteopontin (OPN) is known to inhibit this compound monohydrate (COM) crystallization at certain concentrations by adsorbing to crystal surfaces. pnas.org However, it is also frequently found within kidney stones, where it may act as an adhesive between microcrystals. pnas.org Similarly, Tamm-Horsfall protein (THP) can modulate crystal nucleation, growth, and aggregation. researchgate.net

Studies have shown that in the urine of stone formers, the nucleation rate of this compound is significantly higher, while the growth rate is lower compared to that of normal subjects. nii.ac.jp This difference is attributed to the influence of urinary macromolecules, as the distinction disappears when these molecules are removed from the urine. nii.ac.jp

Chondroitin sulphate has been observed to inhibit the aggregation of this compound crystals in urine. usu.edu Conversely, other studies suggest that urinary macromolecules, in general, act as promoters of this compound crystallization. usu.edu This highlights the complex and sometimes contradictory roles these molecules play in the stone formation process.

| Macromolecule | Role in this compound Crystallization |

| Osteopontin (OPN) | Can inhibit COM crystallization but may also act as an adhesive between microcrystals. pnas.org |

| Tamm-Horsfall Protein (THP) | Modulates crystal nucleation, growth, and aggregation. researchgate.net |

| Chondroitin Sulphate | May inhibit the aggregation of this compound crystals. usu.edu |

| Human Serum Albumin | Thought to play a role in regulating stone formation. pnas.org |

| Transferrin | Believed to be involved in the regulation of stone formation. pnas.org |

Modulation of Gene Expression in Response to this compound Exposure

Exposure of renal epithelial cells to this compound crystals triggers significant changes in gene expression, initiating a cascade of events that can contribute to inflammation and tissue injury. plos.orgphysiology.org Studies have demonstrated that both oxalate and this compound monohydrate (COM) crystals can induce the expression of numerous genes. plos.orgnih.gov

A genome-wide analysis of human renal epithelial cells (HK-2) exposed to oxalate revealed that thousands of genes are differentially regulated. plos.org Specifically, 750 genes were found to be up-regulated, and 2,276 were down-regulated. plos.org This indicates that oxalate exposure not only activates but also suppresses gene expression. plos.org The regulated genes are associated with various molecular functions, biological processes, and cellular components. plos.org

Exposure to oxalate and COM crystals also leads to an increase in the expression of NADPH oxidase subunits, specifically p22(phox) and p47(phox). nih.gov This upregulation is associated with increased production of reactive oxygen species (ROS), leading to oxidative stress and cellular injury. nih.govnih.gov

Transcriptome sequencing of renal tubular epithelial cells exposed to COM crystals identified 629 differentially expressed genes, with 491 being up-regulated and 138 down-regulated. mdpi.com A significant number of these genes are linked to endoplasmic reticulum stress and the unfolded protein response. mdpi.com Notably, the genes CHAC1 and FGF21 were significantly up-regulated in both cell models and the kidney tissues of patients with this compound stones. mdpi.com

| Gene/Gene Family | Change in Expression | Implication |

| c-myc, EGR-1, Nur-77 | Induced at one hour. nih.gov | Transcriptional activators. nih.gov |

| PAI-1, PDGF-A chain | Stimulated expression at two to six hours. nih.gov | Regulator of extracellular matrix and growth factors. nih.gov |

| CTGF | Induced at one hour, persisting up to 24 hours. nih.gov | Can stimulate fibroblast proliferation. nih.gov |

| NADPH oxidase subunits (p22phox, p47phox) | Increased expression. nih.gov | Activation of NADPH oxidase and production of reactive oxygen species. nih.gov |

| CHAC1, FGF21 | Significantly up-regulated. mdpi.com | Potential key players in endoplasmic reticulum stress-mediated stone formation. mdpi.com |

| IL-2Rβ | Increased transcription. physiology.org | Activation of the IL-2Rβ signaling pathway, potentially leading to inflammation. physiology.org |

Genetic Predisposition and Molecular Pathways in this compound Urolithiasis Research

The formation of this compound stones, or urolithiasis, is a multifactorial disease with a significant genetic component. researchgate.netmayoclinic.org While environmental and dietary factors play a role, family and twin studies have confirmed the heritability of the risk for developing kidney stones. nih.gov

Identification of Candidate Genes Associated with this compound Stone Formation

Research has identified several candidate genes and single nucleotide polymorphisms (SNPs) associated with an increased risk of this compound urolithiasis. researchgate.netnih.gov Many of these genes are involved in calcium and oxalate metabolism and transport.

Genes associated with hypercalciuria, a major risk factor for this compound stones, have been a primary focus. researchgate.net These include:

CALCR (Calcitonin Receptor): Polymorphisms in this gene have been linked to calcium stone urolithiasis. researchgate.netkrepublishers.com

CaSR (Calcium-Sensing Receptor): SNPs in the regulatory region of this gene have been associated with calcium nephrolithiasis. researchgate.net

Klotho: Variants in this gene are associated with this compound stone formation. researchgate.net

VDR (Vitamin D Receptor): Polymorphisms in the VDR gene have been implicated in idiopathic hypercalciuria. researchgate.netemjreviews.com

Other identified candidate genes include:

OPN (Osteopontin): Several SNPs in the OPN gene have been strongly associated with urinary stone formation in various populations. nih.govspandidos-publications.com

SLC26A1: Mutations in this gene have been found to cause a recessive form of this compound urolithiasis. nih.govgenome.jp

OXGR1: This gene has been identified as a candidate for human this compound nephrolithiasis. genome.jp

CYP24A1: Biallelic mutations in this gene can lead to calcium stone disease. nih.gov

SLC3A1 and SLC7A9: While primarily associated with cystinuria, these genes highlight the role of transporters in stone formation. researchgate.netmayoclinic.org

| Gene | Association with this compound Urolithiasis |

| CALCR | Polymorphisms linked to calcium stone formation. researchgate.netkrepublishers.com |

| CaSR | SNPs in the regulatory region associated with nephrolithiasis. researchgate.net |

| Klotho | Variants associated with stone formation. researchgate.net |

| VDR | Polymorphisms implicated in hypercalciuria. researchgate.netemjreviews.com |

| OPN | SNPs strongly associated with stone formation. nih.govspandidos-publications.com |

| SLC26A1 | Mutations cause a recessive form of this compound urolithiasis. nih.govgenome.jp |

| OXGR1 | Candidate gene for nephrolithiasis. genome.jp |

| CYP24A1 | Mutations can lead to calcium stone disease. nih.gov |

Transcriptomic and Proteomic Analysis of this compound Interactions

Transcriptomic and proteomic studies have provided valuable insights into the molecular changes that occur in renal cells upon interaction with this compound. These analyses help to identify the key pathways and proteins involved in the pathogenesis of stone disease.

Transcriptome sequencing of HK-2 cells exposed to COM crystals revealed 629 differentially expressed genes, indicating a broad cellular response. mdpi.com Gene ontology analysis showed that many of these genes are involved in endoplasmic reticulum stress and the unfolded protein response. mdpi.com A separate genome-wide analysis identified thousands of differentially regulated transcripts, affecting pathways such as PI3 Kinase, MAP kinase, and Retinoic acid Receptor signaling. plos.org

Proteomic studies have identified differentially expressed proteins in HK-2 cells induced by oxalate and COM crystals. semanticscholar.org These proteins are associated with critical cellular processes like cell propagation, apoptosis, protein synthesis, and energy metabolism. semanticscholar.org The matrix of kidney stones itself is composed of various urinary biomolecules, with proteins being a major component. mdpi.com Proteomic analysis of the stone matrix has frequently identified proteins like uromodulin, calgranulins A and B, and osteopontin, many of which are involved in inflammation and the immune response. wjgnet.com

Epigenetic Regulation in this compound Pathogenesis

The role of epigenetic modifications, such as changes in microRNA (miRNA) expression, is an emerging area of research in this compound urolithiasis. These modifications can regulate gene expression without altering the DNA sequence itself.

Studies have shown that exposure of renal tubular cells to COM crystals significantly alters the expression profile of miRNAs. semanticscholar.org One study identified 25 differentially expressed miRNAs, with 16 being up-regulated and 9 down-regulated. semanticscholar.org These miRNAs are predicted to target genes involved in apoptosis, metabolic regulation, and intracellular signaling cascades. semanticscholar.org For example, the expression of hsa-miR-371-5p and hsa-miR-638 showed a time-dependent increase, peaking at 24 hours of exposure to COM crystals. semanticscholar.org These findings suggest that miRNAs play a role in the cellular response to this compound and may contribute to the pathogenesis of kidney stone disease. semanticscholar.org

This compound in Plant Physiology and Pathology

This compound crystals are widespread in the plant kingdom, where they serve various physiological functions. These crystals, known as raphides (needle-shaped) and druses (spherical aggregates), are involved in processes such as calcium regulation, plant defense against herbivores, and tissue support.

In many plants, this compound plays a crucial role in regulating calcium levels within the tissues. By sequestering excess calcium into insoluble crystals, plants can prevent potential toxicity from high calcium concentrations.

The sharp, needle-like raphides can cause irritation and injury to the mouth and throat of herbivores, deterring them from consuming the plant. This mechanical defense mechanism is an effective strategy against predation.

Functions of this compound in Plant Defense Mechanisms

This compound crystals are a significant component of plant defense systems, providing protection against a range of herbivores through various mechanisms. annualreviews.orgnih.govtandfonline.com The effectiveness of this defense is often linked to the specific morphology of the crystals, which include needle-like raphides, star-shaped druses, and styloids. uark.eduwikipedia.org

One of the primary defense functions is mechanical deterrence. uark.edu When an herbivore chews on plant tissue containing these crystals, the sharp, hard structures can cause physical damage.

Raphides , which are needle-shaped crystals, are particularly effective. mdpi.comwikipedia.org They are often housed in specialized ejector cells called idioblasts that, upon pressure from chewing, can forcefully discharge the crystals into the soft tissues of the herbivore's mouth and throat, causing immediate pain and irritation. up.ac.za This can deter further feeding. mdpi.com In some plants, like those in the Araceae family, this mechanical pricking is coupled with the injection of a harmful protease, creating a synergistic defensive effect. up.ac.zaclinexprheumatol.org

Prismatic crystals , though smaller and not needle-shaped, also contribute to defense. plos.org In plants like Medicago truncatula (barrel medic), these crystals act as an abrasive agent that wears down the mandibles of chewing insects, such as the beet armyworm (Spodoptera exigua). plos.orguark.edu Studies have shown that larvae feeding on plants with normal crystal levels exhibit reduced growth and increased mortality compared to those feeding on mutant plants deficient in this compound. uark.edunih.gov

Druses , which are spherical aggregates of individual crystals, are also thought to function as a defense against herbivory due to their toxicity and physical structure. wikipedia.org They are found in the leaves and bud scales of various plants, including Prunus and Rosa species. wikipedia.orgmdpi.com

Research has demonstrated a clear link between the presence of this compound crystals and herbivore feeding behavior. For instance, older larvae of the beet armyworm show a distinct preference for feeding on leaves that lack this compound crystals. uark.edu This avoidance behavior underscores the crystals' role as a feeding deterrent. uark.edu The defensive function is not limited to insects; the irritation caused by raphides can also deter larger grazing animals. scielo.sa.crquora.com

It has been proposed that the concentration of this compound crystals can be higher in younger, more vulnerable leaves and decrease as the leaf matures and develops other defenses, such as increased toughness. scielo.sa.cr This suggests a dynamic role for this compound as a key protective measure during critical growth stages.

Table 1: Types of this compound Crystals and Their Defensive Mechanisms

| Crystal Type | Description | Defensive Mechanism | Example Plant Species |

|---|---|---|---|

| Raphides | Needle-shaped crystals, often bundled. wikipedia.org | Pierce and injure soft tissues of the mouth and throat, causing irritation and sometimes injecting toxins. mdpi.comup.ac.za | Dieffenbachia (Dumb Cane), Tragia ramosa uark.eduwikipedia.org |

| Druses | Spherical aggregates of sharp crystals. wikipedia.org | Act as a toxic and physical deterrent to herbivores. wikipedia.orgmdpi.com | Prunus, Rosa, Vitis wikipedia.orgmdpi.com |

| Prisms | Small, non-needle shaped crystals. plos.org | Abrasive action wears down the mandibles of chewing insects. plos.orguark.edu | Medicago truncatula plos.orguark.edu |

| Styloids | Large, elongated, needle-like crystals. plos.org | Act as a physical deterrent by creating stinging hairs. plos.org | Tragia ramosa plos.org |

Regulation of this compound Biomineralization in Plant Tissues

The formation of this compound crystals in plants is a highly regulated and complex biological process, not merely a simple precipitation of chemicals. annualreviews.orgnih.gov This process, known as biomineralization, occurs in specialized cells called crystal idioblasts. mdpi.comnih.gov Within these cells, the crystals are typically formed inside the vacuole. mdpi.commdpi.com

The genetic regulation of this process is evident from the consistency of crystal morphology (shape and size) within a given plant species. annualreviews.orgnih.gov The development of these crystals is intricately coordinated with the growth and expansion of the idioblast cell itself. annualreviews.org

Several key factors and pathways are involved in controlling this compound formation:

Calcium and Oxalate Availability : The process is fundamentally dependent on the cellular machinery for the uptake and accumulation of calcium (Ca²⁺) from the environment and the biosynthesis of oxalic acid. annualreviews.orgeurofins-agro.com Plants absorb calcium from the soil, which is then transported via the xylem. mdpi.com The concentration of calcium in the plant's tissues can influence the amount of this compound formed. mdpi.com

Biochemical Pathways for Oxalic Acid : The synthesis of oxalic acid, the other crucial component of the crystals, can occur through several metabolic routes. The most studied pathways include the oxidative cleavage of L-ascorbic acid (Vitamin C) and the hydrolysis of oxaloacetate. wikipedia.orgmdpi.com Other proposed pathways involve the oxidation of glycolate/glyoxylate and the cleavage of isocitrate. wikipedia.orgmdpi.com

Macromolecular Control : The precise shape and growth of the crystals are influenced by various macromolecules within the idioblast. It is suggested that proteins, polysaccharides, and lipids, as well as membrane structures, play a critical role in modulating crystal nucleation and growth. wikipedia.orgmdpi.com These molecules can create a template or matrix that guides the crystallization process, leading to the diverse and specific morphologies observed across different plant species. sciengine.com

The formation of this compound crystals is a dynamic process. For instance, in some species, the crystals can be re-dissolved to release calcium for use in other physiological processes, indicating that biomineralization is not always a terminal deposition. nih.govresearchgate.net However, in many cases, especially in deciduous plants, the accumulation of this compound in leaves serves as a way to excrete excess calcium when the leaves are shed. nih.gov

Table 2: Key Factors in the Regulation of this compound Biomineralization

| Regulating Factor | Description |

|---|---|

| Genetic Control | The consistency of crystal shape and size within a species points to strong genetic regulation of the biomineralization process. annualreviews.orgnih.gov |

| Crystal Idioblasts | Specialized cells where crystal formation is compartmentalized, typically within the vacuole. mdpi.comnih.gov |

| Calcium Transport | Uptake of calcium from the soil and transport through the xylem to tissues where crystals are formed. eurofins-agro.commdpi.com |

| Oxalic Acid Biosynthesis | Multiple metabolic pathways, including the breakdown of L-ascorbic acid, produce the necessary oxalate. wikipedia.orgmdpi.com |

| Macromolecular Influence | Proteins, polysaccharides, and lipids are thought to control the nucleation and morphology of the growing crystals. wikipedia.orgmdpi.com |

Ecological Significance of Plant-Derived this compound

The formation of this compound in plants has significant implications for broader ecological processes, particularly in nutrient cycling and soil formation. researchgate.netcas.cn

Calcium and Carbon Cycling : this compound crystals represent a major pool of calcium and carbon within many ecosystems. researchgate.netusgs.gov When plants containing these crystals die and decompose, the this compound is deposited into the soil. researchgate.netoregonstate.edu In some forest ecosystems, this compound is the dominant form of calcium returned to the soil through leaf litter. usgs.govoregonstate.edu Soil microbes, including fungi and bacteria, can then break down the this compound. researchgate.netpublish.csiro.au

In acidic soils , this decomposition releases soluble calcium ions (Ca²⁺) and bicarbonate, making these nutrients available for uptake by other plants and microbes. researchgate.netpublish.csiro.au

In alkaline or arid soils , the breakdown of this compound can lead to the formation of calcium carbonate (calcite). researchgate.netpublish.csiro.au This process, known as the oxalate-carbonate pathway, contributes to the formation of calcrete, a type of cemented soil horizon. researchgate.netfrontiersin.org

Carbon Sequestration : The conversion of atmospheric carbon dioxide into stable calcium carbonate in the soil via the oxalate-carbonate pathway represents a long-term carbon sequestration mechanism. frontiersin.orgasknature.org Oxalogenic plants, like the Iroko tree (Milicia excelsa), assimilate atmospheric CO₂, convert it to oxalate, and store it as this compound. frontiersin.org Upon decomposition, soil microbes metabolize the oxalate, leading to the precipitation of calcium carbonate, which can remain stable in the soil for hundreds to thousands of years. frontiersin.orgasknature.org This is particularly important in arid environments where soil organic carbon content is typically low. cas.cn

Influence on Soil Properties : The production of oxalic acid by plant roots and associated fungi can influence the weathering of soil minerals, which in turn affects the availability of other essential nutrients. nih.gov The presence of this compound in soils can contribute significantly to the pool of exchangeable calcium, a key indicator of soil fertility. oregonstate.edu

While this compound crystals in living plants can act as a reservoir of calcium, their role in nutrient cycling becomes most prominent after the plant material enters the detrital pool. nih.govoregonstate.edu Although insoluble, the rapid microbial degradation of this compound in decomposing litter ensures that the calcium and carbon locked within are recycled back into the ecosystem. usgs.govoregonstate.edu The importance of this pathway can vary between ecosystems, with studies showing that this compound can constitute a larger proportion of the actively cycling calcium in low-calcium environments compared to high-calcium ones. usgs.gov

Advanced Methodologies for Calcium Oxalate Research

Spectroscopic Characterization Techniques

Spectroscopic methods utilize the interaction of electromagnetic radiation with matter to provide information about the molecular structure, composition, and crystalline phases of calcium oxalate (B1200264).

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the qualitative and quantitative analysis of calcium oxalate, particularly for identifying its different polymorphs and assessing compositional variations within samples. CaOx exists in several pseudo-polymorphs, including this compound monohydrate (COM, whewellite), this compound dihydrate (COD, weddellite), and this compound trihydrate (COT, caoxite) researchgate.netunimi.it. Each polymorph exhibits distinct vibrational spectra, allowing for their differentiation.

FTIR spectroscopy is highly effective in identifying the chemical composition of renal stones, where this compound monohydrate and dihydrate are frequently found as major components ifccfiles.comjcdronline.org. For instance, studies on urinary stones have shown that COM is a prevalent mineral component, often found in mixed compositions jcdronline.org. FTIR analysis of different layers within urinary stones has revealed compositional differences between the core and surface, indicating the dynamic nature of stone evolution nih.gov.

Key Spectral Features for CaOx Polymorphs (FTIR):

| Polymorph | Characteristic Wavenumbers (cm⁻¹) | Vibrational Assignment | References |

| COM | 1616-1600, 1314-1302 | C=O and C-O stretching | researchgate.net |

| 779-775 | C-H bending | researchgate.net | |

| 3446-3021 | O-H stretching | researchgate.net | |

| COD | Distinct from COM, specific O-H stretching region | O-H stretching | core.ac.uk |

| COT | Very broad O-H stretching bands | O-H stretching | unimi.it |

FTIR also allows for the quantitative analysis of COM/COD ratios, which is crucial for understanding the formation mechanisms of this compound kidney stones plos.org. Research has successfully applied microscopic FTIR to thin sections of kidney stones to quantify COM/COD in micrometer-sized areas, providing insights into where and which crystal phases nucleate and how they grow plos.org.

Raman spectroscopy complements FTIR by providing additional information about the molecular structure and crystalline phases of this compound. It is a non-destructive method that investigates the molecular and crystal structure based on inelastic scattering of monochromatic light cambridge.org.

Raman spectroscopy is particularly useful for distinguishing between COM and COD due to their characteristic spectral differences. For example, COM (whewellite) exhibits a characteristic doublet due to the stretching vibration of C–O at approximately 1465 and 1492 cm⁻¹, whereas COD (weddellite) shows a single band at 1476 cm⁻¹ or 1477 cm⁻¹ unlp.edu.arresearchgate.netresearchgate.net. This allows for clear phase discrimination by simple inspection of the Raman spectrum unlp.edu.ar.

Key Spectral Features for CaOx Polymorphs (Raman):

| Polymorph | Characteristic Wavenumbers (cm⁻¹) | Vibrational Assignment | References |

| COM | 1462, 1489 (doublet) | C-O symmetric stretching | researchgate.netresearchgate.net |

| 890-910 | C-C stretching | researchgate.net | |

| COD | 1475-1478 (single band) | C-O symmetric stretching | researchgate.netresearchgate.net |

| 910 | C-C stretching | researchgate.net |

Raman spectroscopy has been applied to study this compound in various contexts, including its presence in lichens as a biomineral and in kidney stones cambridge.orgmdpi.com. The technique can also be used to identify the existence of amorphous this compound (ACO) particles, which can form in aqueous solutions and are relevant to biomineralization processes core.ac.uk.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of elements within a material. For this compound research, XPS is used to analyze the surface elemental composition of CaOx crystals and related biomaterials.

XPS studies on kidney stones have revealed the presence of major elements such as oxygen, carbon, nitrogen, calcium, and phosphorus on their surfaces specs-group.comaip.org. High-resolution XP spectra of O 1s, Ca 2p, and C 1s core-levels confirm this compound as a main component specs-group.com. The presence of other elements like phosphorus often suggests the co-existence of calcium phosphate (B84403), typically found in the core of these stones specs-group.com.

Research has utilized XPS to understand the interaction of additives with this compound crystals. For instance, XPS analysis confirmed the deposition of casein on CaOx crystals by detecting an increase in nitrogen atoms, which are present in casein rsc.org. This technique also provides insights into the elemental composition of synthetic this compound nanosheets, indicating how ions are shared within the structure nih.gov. XPS can detect contaminants and unexpected elements, offering a comprehensive surface analysis nih.gov.

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide visual and structural information about this compound crystals at various scales, from macroscopic morphology to ultrastructural and nanocrystalline details.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the morphology and surface topography of this compound crystals. It provides high-resolution images that reveal the shape, size, and aggregation patterns of CaOx crystals.

SEM studies have extensively characterized the different morphologies of COM, COD, and this compound trihydrate (COT) crystals formed under various synthesis conditions mdpi.com. For example, COM often exhibits dendritic structures with rough edges, or dumbbell-shaped/twined forms, while COD can appear as flower-like or bipyramidal crystals mdpi.com. SEM images can show the aggregation of crystals and the discernible crystal unit boundaries, which are important for understanding the crystallization process scialert.netscialert.net.

Observed this compound Morphologies by SEM:

| Polymorph | Typical Morphology | References |

| COM | Dendritic, rough edges, dumbbell-shaped, twined | mdpi.com |

| COD | Flower-like, bipyramidal | mdpi.com |

SEM is also used to investigate the effect of various inhibitors or additives on CaOx crystal morphology and growth. Studies have shown that certain plant extracts can inhibit CaOx crystallization, leading to smaller, less aggregated particles with discernible crystal boundaries scialert.netscialert.net. Similarly, the effects of citrate (B86180) and pyrophosphate on COM crystal morphology, such as changes in length/width ratio, have been observed using SEM nih.gov. Furthermore, SEM can reveal surface features like etch pits caused by dissolution and the nucleation of new crystals on existing surfaces during phase transitions nih.gov.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the investigation of the ultrastructure and nanocrystalline details of this compound. TEM is crucial for studying the internal structure, crystal defects, and the formation of very small (nanometer-sized) CaOx crystals.

TEM studies provide insights into the initial stages of this compound crystallization, including the formation of amorphous this compound (ACO) nanoparticles and their subsequent transformation into crystalline phases mdpi.com. For instance, in-situ graphene liquid cell TEM (in-situ GLC TEM) has been used to observe real-time, nanoscale transformations of CaOx crystals, revealing the influence of trace metal elements like nickel ions on crystal phase, morphology, and growth kinetics rsc.org. This technique can show how nickel ions act as shape-directing species, leading to unique morphologies and even the formation of metastable phases like this compound trihydrate rsc.org.

TEM is also employed to characterize urinary nanocrystals, which are thought to be associated with kidney stone formation. Studies have detected urinary this compound nanocrystals, with sizes ranging from approximately 50-100 nm, and have investigated how dietary oxalate loads can increase their formation researchgate.net. TEM images can reveal the morphology of these nanocrystals in both healthy individuals and lithogenic patients, providing critical information on the earliest stages of stone development researchgate.net.

In Vitro and Ex Vivo Models for this compound Crystallization Research

Cell Culture Models for Crystal-Cell Interaction Studies

Cell culture models are invaluable for investigating the intricate interactions between this compound crystals and renal epithelial cells, offering insights into the molecular processes underpinning kidney stone formation. mdpi.com These in vitro systems allow for controlled environments to study cellular injury, crystal adhesion, aggregation, and the subsequent cellular responses. mdpi.com

Key renal epithelial cell lines frequently employed in urolithiasis research include:

HK-2 cells : A human renal proximal tubular epithelial cell line. When exposed to this compound, HK-2 cells exhibit increased transforming growth factor-β1 (TGF-β1) production, decreased epithelial and increased mesenchymal markers, and significant mesenchymal changes, migration, and invasiveness, supporting the concept of epithelial-mesenchymal transition (EMT) in kidney stone disease. mdpi.com this compound exposure also induces oxidative stress, apoptosis, and crystal adhesion in HK-2 cells. biointerfaceresearch.com

Madin-Darby canine kidney (MDCK) cells : A canine renal tubular epithelial cell line. Similar to HK-2 cells, MDCK cells exposed to this compound show evidence of EMT. mdpi.com Studies have also compared this compound monohydrate (COM) crystal attachment to MDCK cells, noting that attachment levels can vary and may be influenced by the formation of a mature, end-differentiated, non-dividing cell monolayer, which could offer protection against crystal attachment. nih.govauajournals.org

Primary cell cultures : These include primary mouse proximal tubule cells (pMPT) and primary inner medullary collecting duct cells (pIMCD), as well as semi-continuous inner medullary collecting duct cells (cIMCD). These primary cultures generally exhibit lower levels of crystal attachment compared to continuous cell lines. nih.govauajournals.org

Other cell lines surveyed for COM crystal attachment include BSC-1, COS-1, LLC-PK1, NRK-52E, and OK cells. nih.govauajournals.org

The interaction between oxalate ions and renal cells is recognized as a precursor to cellular injury and the initiation of stone formation. mdpi.com Oxalate ions can produce reactive oxygen species (ROS), leading to increased oxidative stress. mdpi.com High concentrations of oxalate in urine can damage renal tubular epithelial cells, contributing to the deposition and growth of CaOx crystals. mdpi.com Increased CaOx crystal adhesion and aggregation on epithelial cells are linked to high ROS production, causing lipid peroxidation of the membrane and damage to mitochondria, endoplasmic reticulum, and other cellular components through oxidative stress. mdpi.com

Table 1: Commonly Used Cell Lines in this compound Crystal-Cell Interaction Studies

| Cell Line Type | Examples | Key Findings/Applications |

| Human Renal Epithelial | HK-2 | Increased TGF-β1, EMT, oxidative stress, apoptosis, crystal adhesion mdpi.combiointerfaceresearch.com |

| Canine Renal Epithelial | MDCK | EMT, varied crystal attachment based on monolayer maturity mdpi.comnih.govauajournals.org |

| Primary Kidney Epithelial | pMPT, pIMCD, cIMCD | Lower crystal attachment compared to continuous cell lines nih.govauajournals.org |

Organotypic Slice Culture Systems

Organotypic slice culture systems offer a more complex in vitro model that retains some of the tissue architecture and cell-cell interactions present in vivo, providing a bridge between traditional 2D cell cultures and whole animal models. These systems can be particularly useful for studying the microenvironment of the kidney and how it influences this compound crystal deposition and cellular responses. While specific detailed research findings for this compound using organotypic slice cultures were not extensively detailed in the search results, the general principle is that they aim to reproduce renal conditions more closely than dissociated cell cultures. nih.gov This allows for a more comprehensive understanding of the etiology of renal lithiasis and aids in developing effective treatments. nih.gov

Animal Models for this compound Pathogenesis Studies

Animal models are critical for studying the pathophysiology, prevention, and treatment of this compound nephrolithiasis, providing insights into the complex in vivo processes of stone formation. nih.govrevistanefrologia.com These models often mimic aspects of human kidney stone disease, allowing researchers to investigate underlying mechanisms and test potential therapeutic interventions. revistanefrologia.com

Rodent Models of this compound Nephrolithiasis

Rodents, particularly rats and mice, are the most frequently utilized animal models in kidney stone research due to their accessibility and ease of manipulation. nih.govnih.gov However, it is important to note that rodents are not naturally prone to forming kidney crystals. nih.gov Therefore, lithogenic agents are commonly employed to induce crystal formation. nih.gov

Key Rodent Models and Inducing Agents: